3-Hydroxycarbamazepine

Pharmacology Anticonvulsant Metrazol-induced seizures

QC quantification of 3-hydroxycarbamazepine per ICH Q3A/Q3B requires a certified reference standard; in-house samples invalidate traceability. This ≥97.5% HPLC-purity standard enables validated impurity profiling of carbamazepine & oxcarbazepine. • HPLC separation <6.5 min for efficient QC • Dominant CBZ metabolite (>25× vs. 2-OH isomer) for CYP2B6/3A4 DDI assays • Essential for bioactivation & hypersensitivity research. Supplied with full CoA.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 68011-67-6
Cat. No. B022271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxycarbamazepine
CAS68011-67-6
Synonyms3-Hydroxy-5H-dibenz[b,f]azepine-5-carboxamide; 
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=C(C=C3)O
InChIInChI=1S/C15H12N2O2/c16-15(19)17-13-4-2-1-3-10(13)5-6-11-7-8-12(18)9-14(11)17/h1-9,18H,(H2,16,19)
InChIKeyQQCFBZCATDIWTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxycarbamazepine (CAS 68011-67-6) Baseline Overview: A Critical Oxidative Metabolite of Carbamazepine


3-Hydroxycarbamazepine (3-OHCBZ; CAS 68011-67-6) is a primary oxidative metabolite of the widely prescribed anticonvulsant and mood-stabilizing drug carbamazepine (CBZ) [1]. Structurally, it is a dibenzoazepine derivative formed via hepatic cytochrome P450-mediated ring hydroxylation [2]. It is also a recognized metabolite of the second-generation anticonvulsant oxcarbazepine (OCBZ) [3]. Beyond its role as a circulating metabolite, 3-OHCBZ serves as an intermediate in a bioactivation pathway linked to carbamazepine-induced idiosyncratic hypersensitivity reactions [1].

Why 3-Hydroxycarbamazepine Cannot Be Substituted by Other Carbamazepine Metabolites in Critical Research and Quality Applications


In-class compounds cannot be simply interchanged due to fundamental differences in their biochemical origins and applications. While 3-hydroxycarbamazepine is structurally similar to its isomer 2-hydroxycarbamazepine, their formation rates in human liver microsomes differ by a factor of >25 [1], indicating distinct metabolic pathways and a quantitatively more significant role for the 3-OHCBZ species in vivo [2]. Furthermore, its specific function as a precursor to reactive metabolites, including the o-quinone species implicated in carbamazepine-induced hypersensitivity, sets it apart from other CBZ metabolites like the primary active metabolite carbamazepine-10,11-epoxide [3]. In analytical and quality control settings, the necessity of using a certified reference standard of 3-OHCBZ is non-negotiable; substituting it with a structural analog or an in-house characterized sample would invalidate the traceability and regulatory acceptance of methods designed for impurity profiling or environmental monitoring .

3-Hydroxycarbamazepine (CAS 68011-67-6) Quantitative Evidence for Scientific and Procurement Decisions


Equivalent Anticonvulsant Efficacy to Parent Drugs Carbamazepine and Oxcarbazepine in a Rat Seizure Model

In a direct head-to-head study in developing rats, 3-hydroxycarbamazepine (HCBZ) demonstrated an anticonvulsant profile against metrazol-induced seizures that was not markedly different from that of carbamazepine (CBZ) or oxcarbazepine (OCBZ). All three drugs specifically abolished the tonic phase of major generalized tonic-clonic seizures in a dose-dependent manner [1].

Pharmacology Anticonvulsant Metrazol-induced seizures

Over 25-Fold Higher Formation Rate Compared to 2-Hydroxycarbamazepine in Human Liver Microsomes

In human liver microsomes (HLMs), the conversion of carbamazepine to 3-hydroxycarbamazepine proceeds at a rate >25 times greater than the formation of its regioisomer, 2-hydroxycarbamazepine. This quantitative difference is underpinned by distinct enzyme kinetics: the apparent Vmax for 3-hydroxylation is approximately 46.9 pmol/mg protein/min, compared to only 5.71 pmol/mg protein/min for 2-hydroxylation, with corresponding Km values of ~217 μM and ~1640 μM [1].

Drug Metabolism Cytochrome P450 Enzyme Kinetics

Specific CYP3A4-Catalyzed Bioactivation to Reactive Metabolites Implicated in Idiosyncratic Hypersensitivity

3-Hydroxycarbamazepine serves as a key intermediate in a CYP3A4-dependent bioactivation pathway. Its secondary oxidation to 2,3-dihydroxycarbamazepine (a catechol) is primarily catalyzed by CYP3A4, with the reaction rate correlating significantly with CYP3A4/5 activity (r² ≥ 0.929, P < 0.001) in a panel of human liver microsomes. Further oxidation yields a reactive o-quinone species capable of inactivating CYP3A4 itself, a process not observed with the parent drug carbamazepine or other metabolites like carbamazepine-10,11-epoxide [1].

Toxicology Bioactivation Idiosyncratic Adverse Reactions

Analytical Standard with High Purity (≥97.5% HPLC) and Multimodal Chromatographic Suitability for Regulatory Compliance

Commercially available 3-hydroxycarbamazepine is provided as an analytical standard with a certified purity of ≥97.5% (HPLC). The standard is verified as suitable for both HPLC and gas chromatography (GC) techniques. This level of characterization and traceability ensures compliance with regulatory guidelines for method development, method validation (AMV), and the quantification of pharmaceutical impurities in drug substances and finished products [1].

Analytical Chemistry Pharmaceutical Quality Control Environmental Monitoring

Distinct Cytochrome P450 Isoform Selectivity: Primarily Catalyzed by CYP2B6 and CYP3A4

In vitro phenotyping studies have identified that the formation of 3-hydroxycarbamazepine from carbamazepine is largely driven by CYP2B6 and CYP3A4. In a panel of human liver microsomes (n=8), rates of 3-hydroxylation correlated strongly with CYP2B6 activity (r ≥ 0.757). Chemical inhibition with ketoconazole (CYP3A) and 7-EFC (CYP2B6) inhibited formation. In contrast, the formation of its isomer, 2-hydroxycarbamazepine, involves at least five different P450 isoforms, with CYP2E1 as the major contributor [1].

Drug Metabolism Cytochrome P450 Isoform Selectivity

Baseline Separation in Under 6.5 Minutes in a Validated Reversed-Phase HPLC Method

A validated liquid chromatographic method demonstrates that 3-hydroxycarbamazepine can be baseline separated from oxcarbazepine and its other metabolites (10,11-dihydro-10-hydroxycarbamazepine and trans-10,11-dihydro-10,11-dihydroxycarbamazepine) within 6.5 minutes on a reversed-phase C18 column [1]. This rapid separation is a key performance benchmark for analytical chemists developing methods for therapeutic drug monitoring or bioequivalence studies.

Analytical Chemistry HPLC Method Development Therapeutic Drug Monitoring

Primary Application Scenarios for 3-Hydroxycarbamazepine (CAS 68011-67-6) Based on Quantitative Evidence


Pharmaceutical Impurity Profiling and Quality Control (QC) Release Testing

In pharmaceutical manufacturing, 3-hydroxycarbamazepine is a specified impurity in carbamazepine and oxcarbazepine drug substances and finished products. Its use as a certified reference standard with a defined purity (≥97.5% HPLC) is mandatory for method validation, system suitability testing, and quantitative impurity analysis to ensure compliance with ICH Q3A/Q3B guidelines [1]. The validated HPLC method achieving baseline separation in <6.5 min supports efficient QC workflows [2].

In Vitro Drug Metabolism and Drug-Drug Interaction (DDI) Studies

For researchers using human liver microsomes or recombinant CYP enzymes, 3-hydroxycarbamazepine is the quantitatively dominant ring-hydroxylated metabolite of carbamazepine, formed at a rate >25 times that of its isomer 2-hydroxycarbamazepine [3]. Its formation is primarily catalyzed by CYP2B6 and CYP3A4, making it a highly selective biomarker for assessing the activity of these specific isoforms and for evaluating potential DDIs involving inhibitors or inducers of these enzymes [4].

Investigating Carbamazepine-Induced Idiosyncratic Toxicity and Hypersensitivity

3-Hydroxycarbamazepine is an obligatory intermediate in a proposed bioactivation pathway leading to reactive o-quinone metabolites and subsequent CYP3A4 inactivation. This pathway is strongly implicated in the pathogenesis of carbamazepine-induced idiosyncratic adverse reactions [5]. The compound is an essential research tool for toxicologists studying the molecular mechanisms of drug hypersensitivity, hapten formation, and immune-mediated toxicity, applications for which other CBZ metabolites like carbamazepine-10,11-epoxide are not suitable.

Pharmacokinetic and Therapeutic Drug Monitoring (TDM) of Oxcarbazepine

As a known metabolite of oxcarbazepine, the accurate quantification of 3-hydroxycarbamazepine in patient plasma or saliva is critical for comprehensive pharmacokinetic studies and TDM. The availability of a high-purity analytical standard enables the development and validation of robust LC-MS/MS or HPLC-UV methods . Clinical laboratories can leverage published, validated separation methods for this purpose [2].

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